
4-エトキシ-1H-インドール-7-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-1H-indole-7-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The indole nucleus is a common structural motif in many bioactive molecules, making it a valuable scaffold in medicinal chemistry.
科学的研究の応用
4-Ethoxy-1H-indole-7-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways, providing insights into biological processes and potential therapeutic targets.
Medicine: Due to its structural similarity to bioactive indole derivatives, it is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: The compound finds applications in the synthesis of dyes, pigments, and other specialty chemicals, contributing to various industrial processes.
将来の方向性
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds, such as 4-Ethoxy-1H-indole-7-carboxamide, will be tested in the future for maximum activity in pharmacological compounds .
作用機序
Target of Action
4-Ethoxy-1H-indole-7-carboxamide, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many important synthetic drug molecules, making it a valuable scaffold for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets through hydrogen bonds, often inhibiting their activity . This interaction can lead to various biological changes depending on the specific target and the nature of the derivative.
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that the compound’s action results in a variety of molecular and cellular effects .
準備方法
The synthesis of 4-Ethoxy-1H-indole-7-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Carboxamide Formation: The carboxamide group at the 7-position can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
化学反応の分析
4-Ethoxy-1H-indole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.
The major products formed from these reactions depend on the specific conditions and reagents used, often leading to a variety of functionalized indole derivatives.
類似化合物との比較
4-Ethoxy-1H-indole-7-carboxamide can be compared with other indole derivatives, such as:
4-Methoxy-1H-indole-7-carboxamide: Similar in structure but with a methoxy group instead of an ethoxy group, potentially affecting its biological activity and solubility.
1H-Indole-3-carboxamide: Lacking the ethoxy group, this compound may exhibit different reactivity and binding properties.
5-Bromo-1H-indole-7-carboxamide: The presence of a bromine atom can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of 4-Ethoxy-1H-indole-7-carboxamide lies in its specific substitution pattern, which can influence its chemical behavior and biological activity, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-ethoxy-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-9-4-3-8(11(12)14)10-7(9)5-6-13-10/h3-6,13H,2H2,1H3,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJHPGFJRRPOBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=CNC2=C(C=C1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)
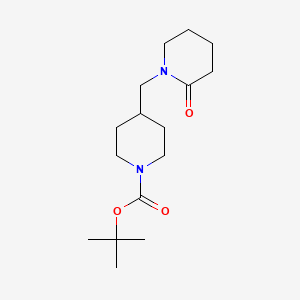

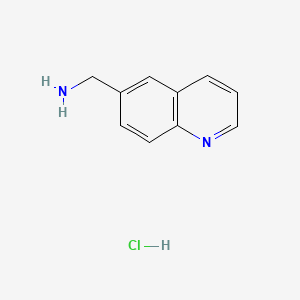
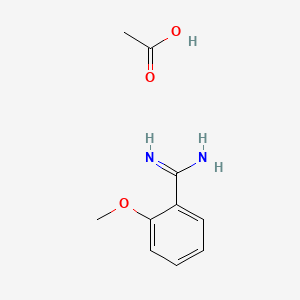
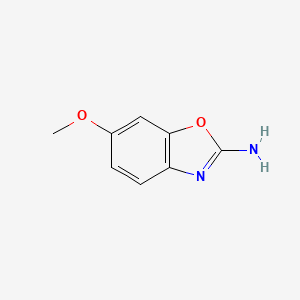
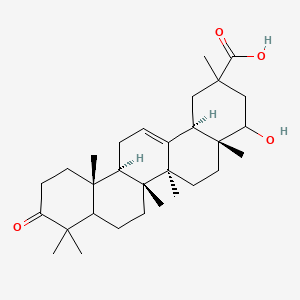
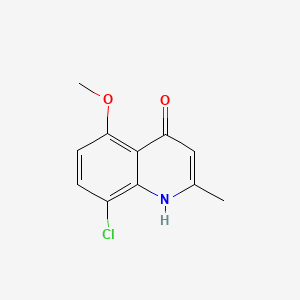
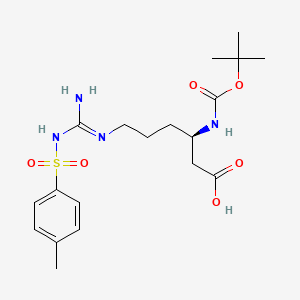
![2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c']dipyrrole](/img/structure/B596655.png)
